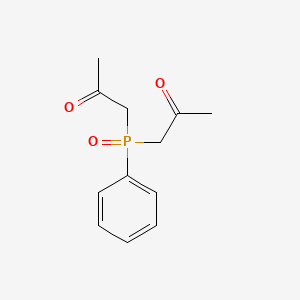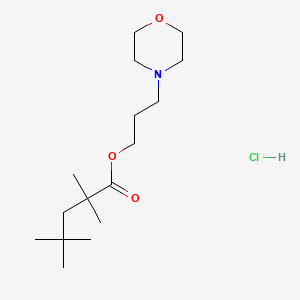
Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride is a chemical compound with the molecular formula C16-H31-N-O3.Cl-H and a molecular weight of 321.94 g/mol . This compound is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. Valeric acid itself is known for its unpleasant odor and is found in the perennial flowering plant Valeriana officinalis .
Vorbereitungsmethoden
The synthesis of valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride typically involves the esterification of valeric acid with 3-morpholinopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Wissenschaftliche Forschungsanwendungen
Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release valeric acid, which can then interact with cellular receptors and enzymes. The morpholine ring in the compound may also contribute to its biological activity by modulating neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride can be compared with other similar compounds, such as:
Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride: This compound has a similar structure but differs in the position of the morpholine ring.
Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride: This compound has a different amine group, which may affect its chemical and biological properties. The uniqueness of this compound lies in its specific ester and morpholine functionalities, which contribute to its distinct chemical and biological activities.
Eigenschaften
CAS-Nummer |
33421-69-1 |
|---|---|
Molekularformel |
C16H32ClNO3 |
Molekulargewicht |
321.9 g/mol |
IUPAC-Name |
3-morpholin-4-ylpropyl 2,2,4,4-tetramethylpentanoate;hydrochloride |
InChI |
InChI=1S/C16H31NO3.ClH/c1-15(2,3)13-16(4,5)14(18)20-10-6-7-17-8-11-19-12-9-17;/h6-13H2,1-5H3;1H |
InChI-Schlüssel |
XGTJNGWLPZOORC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C(=O)OCCCN1CCOCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


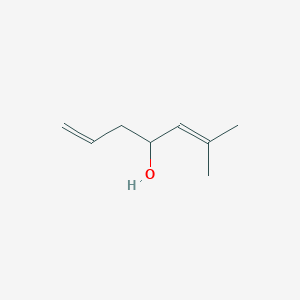
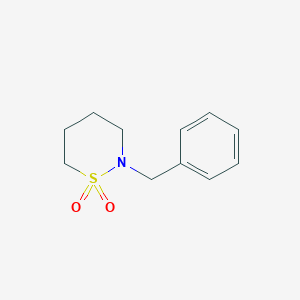
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
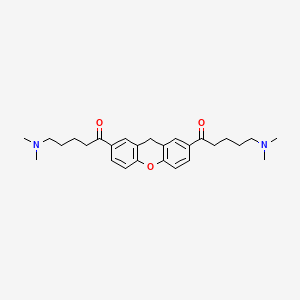
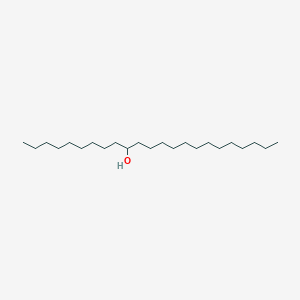
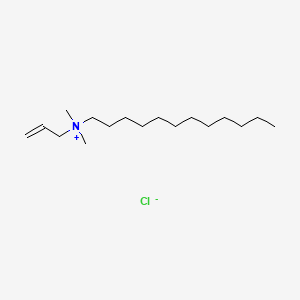
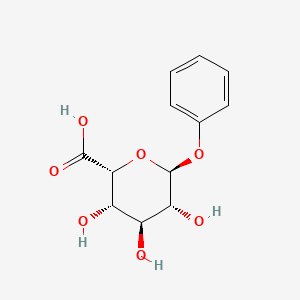

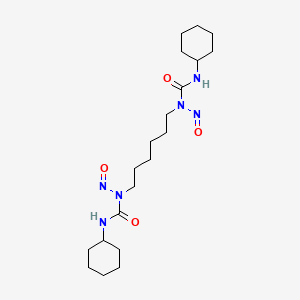
![N,N-diethylethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14680604.png)
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)
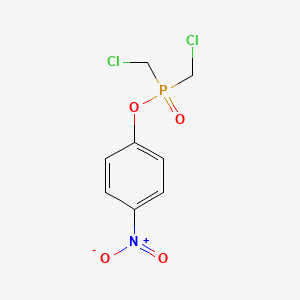
![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)
